![molecular formula C12H16N4 B2578066 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine CAS No. 933698-36-3](/img/structure/B2578066.png)
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
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Description
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine, also known as BDP, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. The compound is a benzodiazepine derivative and has been synthesized using various methods.
Scientific Research Applications
Role in Coordination Chemistry and Biological Activity
The review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and complex compounds. This study emphasizes the potential of such compounds in spectroscopy, magnetic properties, and biological activity, suggesting areas for further investigation, including unknown analogues of interest (Boča, Jameson, & Linert, 2011).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Jůza et al. (2022) focus on the therapeutic potential of D2 receptor modulators in treating schizophrenia, Parkinson's disease, depression, and anxiety. The paper reviews the structure, function, and pharmacology of novel D2 receptor ligands, including 1,4-disubstituted aromatic cyclic amine derivatives, highlighting their critical role in the dopaminergic pathway and their development over the last decade (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Catalytic Applications in Organic Synthesis
Kantam et al. (2013) review recyclable copper catalyst systems for C-N bond forming reactions, including those involving amines such as piperidine. This study outlines the impact of solvents, temperature, and the nature of aryl halides on reactivity, emphasizing the potential for commercial exploitation of these catalyst systems in organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Minor Groove Binders in DNA Interaction
Issar and Kakkar (2013) review the synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of B-DNA, particularly in AT-rich sequences. This highlights the role of N-methyl piperazine derivatives in fluorescent DNA staining and as potential radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
CNS Acting Drugs Synthesis
Saganuwan (2017) investigates functional chemical groups, including piperidine, as leads for synthesizing compounds with potential Central Nervous System (CNS) activity. The study categorizes various chemical groups that may affect the CNS, offering insights into the synthesis of novel CNS drugs (Saganuwan, 2017).
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGKJVEEBYFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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